4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 666261-01-4
VCID: VC2563082
InChI: InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
SMILES: C1COCCC1(CN)O.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

CAS No.: 666261-01-4

Cat. No.: VC2563082

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride - 666261-01-4

Specification

CAS No. 666261-01-4
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name 4-(aminomethyl)oxan-4-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
Standard InChI Key ILUSBJDVXKZYEP-UHFFFAOYSA-N
SMILES C1COCCC1(CN)O.Cl
Canonical SMILES C1COCCC1(CN)O.Cl

Introduction

Chemical Structure and Properties

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride contains a six-membered heterocyclic ring with an oxygen atom (tetrahydropyran), featuring a quaternary carbon at the 4-position bearing both a hydroxyl group and an aminomethyl substituent. The amine group is protonated and paired with a chloride counter-ion in this salt form.

The compound shares structural similarities with 4-[(Methylamino)methyl]oxan-4-ol hydrochloride (CAS: 1797336-47-0), differing primarily in the absence of a methyl group on the amine. It also bears resemblance to 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol (CAS: 879514-92-8), which contains a sulfur atom instead of oxygen in the heterocyclic ring .

Based on structural analysis and properties of related compounds, the following physicochemical characteristics can be estimated:

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₆H₁₄ClNO₂Based on structure
Molecular Weight~167.64 g/molCalculated from formula
Physical StateCrystalline solidBased on related salts
SolubilityWater-solubleBased on hydrochloride salt form
Melting Point~200-230°CEstimated from similar compounds
Density~1.2 g/cm³Comparable to 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol (1.167 g/cm³)

Biological Activities and Applications

Research Applications

The compound may serve several research purposes:

  • As a synthetic intermediate for medicinal chemistry and pharmaceutical development

  • As a model compound for studying structure-activity relationships

  • As a component in computational studies examining binding affinities to biological targets

Structural Features Contributing to Biological Activity

The compound's biological interactions would likely be mediated through:

  • Hydrogen bonding via the hydroxyl group

  • Ionic interactions through the protonated amine

  • Structural rigidity provided by the tetrahydropyran ring

  • Specific spatial arrangements of functional groups

Research Methodologies

Current research approaches for studying similar compounds utilize various techniques that would be applicable to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride:

Computational Methods

Research on related compounds employs computational approaches such as:

  • 3D quantitative structure-activity relationship (QSAR) models to predict biological activity

  • Molecular docking analysis to understand binding affinities and interactions with enzymes

  • Computational simulation of pharmacokinetic properties

Experimental Techniques

Laboratory investigations would likely include:

  • Enzyme inhibition assays to determine biological activity

  • X-ray crystallography to confirm molecular structure

  • NMR spectroscopy for structural characterization

  • Mass spectrometry for identification and purity assessment

Related Compounds and Comparative Analysis

Several structurally related compounds provide insight into the potential properties and applications of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride:

CompoundCAS NumberMolecular FormulaKey Structural DifferencesNotable Properties
4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol879514-92-8C₆H₁₃NOSContains sulfur instead of oxygen in ring; non-salt formDensity: 1.167 g/cm³; Boiling Point: 276.5°C at 760 mmHg; Flash Point: 121°C
4-[(Methylamino)methyl]oxan-4-ol hydrochloride1797336-47-0C₇H₁₆ClNO₂Contains additional methyl group on aminePotential MAO-B inhibitor; Used in research for biological targets
N-Methyltetrahydro-2H-pyran-4-amine220641-87-2C₆H₁₃NOLacks hydroxyl at 4-position; amine directly on ring; methyl on amineMelting Point: 38-41°C; Boiling Point: 165°C at 760 mmHg; Density: 0.93 g/cm³

Structure-Activity Relationships

The subtle structural differences between these compounds significantly impact their properties:

  • The presence of oxygen versus sulfur in the heterocyclic ring affects electronic distribution and hydrogen bonding capabilities

  • Direct attachment of the amine to the ring versus via a methylene bridge alters conformational flexibility

  • N-methylation changes the hydrogen bonding profile and basicity of the amine

  • The hydrochloride salt form enhances water solubility compared to free base forms

Hazard TypePotential Classification
Skin IrritationH315: May cause skin irritation
Eye IrritationH319: May cause serious eye irritation
RespiratoryH335: May cause respiratory irritation

Recommended Precautions

When handling this compound, the following precautionary measures are advised:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

  • Use appropriate personal protective equipment including gloves, safety glasses, and lab coat

  • Handle in a well-ventilated area or chemical fume hood

Future Research Directions

Potential avenues for future investigation of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride include:

Synthetic Optimization

  • Development of more efficient and scalable synthetic routes

  • Exploration of green chemistry approaches to its preparation

  • Investigation of stereoselective synthesis methods if stereoisomers are possible

Biological Evaluation

  • Comprehensive screening against enzyme panels to identify potential biological targets

  • Evaluation of structure-activity relationships through systematic modification

  • Assessment of pharmacokinetic properties and drug-like characteristics

Applications Development

  • Exploration as a building block for more complex pharmaceutical compounds

  • Investigation as a potential catalyst or ligand in chemical reactions

  • Evaluation as a specialized reagent in organic synthesis

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